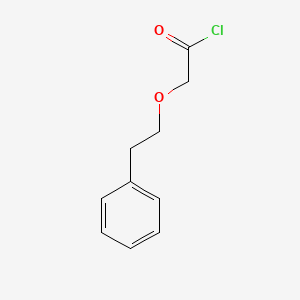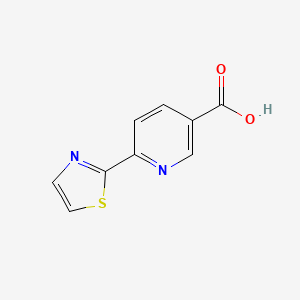![molecular formula C12H22N2O2 B8468438 tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B8468438.png)
tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate
Übersicht
Beschreibung
tert-Butyl(S)-(6-azaspiro[34]octan-8-yl)carbamate is a spirocyclic compound that has garnered interest in various fields of scientific research This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butyl carbamate group. One common method involves the cyclization of appropriate precursors under basic conditions, followed by protection of the amine group with tert-butyl carbamate. The reaction conditions often include the use of solvents like ethanol and reagents such as potassium hydroxide and p-toluenesulfonamide .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or the carbamate group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic ring.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target proteins. The tert-butyl carbamate group may also play a role in enhancing the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-azaspiro[3.4]octan-1-ol hydrochloride
- 2-oxa-6-azaspiro[3.3]heptane
- 5-thia-2-azaspiro[3.4]octane
Uniqueness
tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate stands out due to its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This combination imparts unique chemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C12H22N2O2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
tert-butyl N-[(8S)-6-azaspiro[3.4]octan-8-yl]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-13-8-12(9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 |
InChI-Schlüssel |
HKOSEKNVWYWWGV-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC12CCC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CNCC12CCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
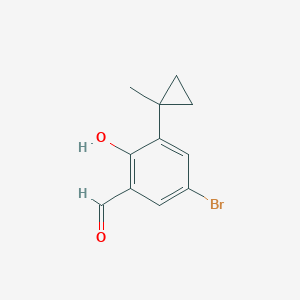

![1H-[1,2,3]triazolo[4,5-g]phthalazin-4,9-dione](/img/structure/B8468379.png)
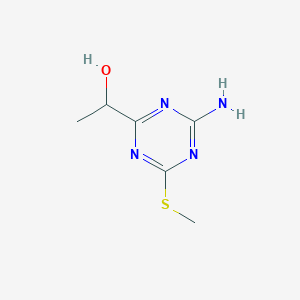
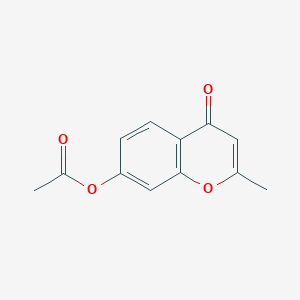
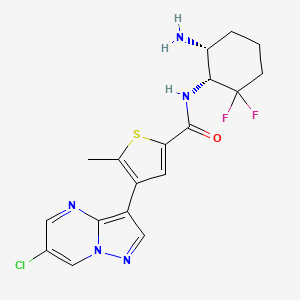
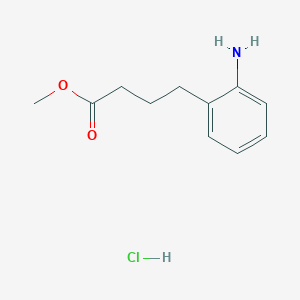
![2-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol](/img/structure/B8468404.png)
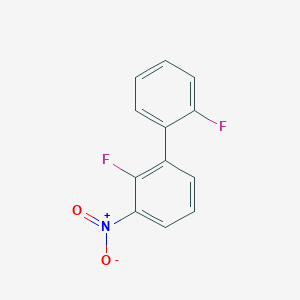

![{2-Methyl-4-[(2-methylpyridin-4-yl)ethynyl]-1H-imidazol-1-yl}acetonitrile](/img/structure/B8468450.png)
![3,6-Dihexylthieno[3,2-b]thiophene](/img/structure/B8468458.png)
